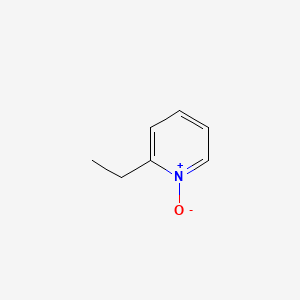

2-Ethyl-pyridine 1-oxide

Description

Significance of Pyridine (B92270) N-Oxides in Organic Synthesis

Role as Synthetic Intermediates and Oxidants

Pyridine N-oxides are valuable synthetic intermediates, facilitating the synthesis of various substituted pyridines. semanticscholar.org The N-oxide group activates the pyridine ring, directing substitutions to the 2- and 4-positions. wikipedia.org This allows for the introduction of a wide range of functional groups, including halogens, amino groups, and cyano groups, which can be challenging to achieve with pyridine itself. wikipedia.orgscripps.edu Following the desired substitution, the N-oxide group can be readily removed through deoxygenation using reagents like phosphorus trichloride (B1173362) or zinc dust. wikipedia.orgyoutube.com

Furthermore, pyridine N-oxides serve as mild and selective oxidizing agents in a variety of organic transformations. arkat-usa.orgorganic-chemistry.org They can be used for the oxidation of various functional groups, and their reactivity can be tuned by altering the substituents on the pyridine ring. organic-chemistry.org For instance, they are employed in the oxidation of alkynes to 1,2-dicarbonyls and in the conversion of terminal alkynes to α-acetoxy ketones. organic-chemistry.org

Applications in Redox Chemistry and Oxygen Atom Transfer

The ability of pyridine N-oxides to act as oxygen atom transfer agents is a cornerstone of their application in redox chemistry. acs.orgresearchgate.net This process is often catalyzed by transition metals, such as ruthenium and rhenium, where the metal center facilitates the transfer of the oxygen atom from the N-oxide to a substrate. acs.orgresearchgate.net These reactions are significant in various synthetic methodologies, including the epoxidation of alkenes and the hydroxylation of C-H bonds. researchgate.net

Recent research has also explored the use of pyridine N-oxides as mediators in electrochemical reactions, such as the oxygenation of benzylic C(sp3)–H bonds. acs.org The redox properties of pyridine N-oxides can be fine-tuned by modifying the electronic nature of the substituents on the pyridine ring, allowing for the targeted oxidation of specific C-H bonds. acs.org Photochemical methods can also induce oxygen atom transfer from pyridazine (B1198779) N-oxides, a related class of compounds, to various substrates. nih.gov

Relevance of Pyridine N-Oxides in Medicinal Chemistry and Drug Development

The unique properties of the N-oxide group make it a valuable functional group in the design and development of new therapeutic agents. nih.govacs.org

N-Oxides as Prodrugs and Metabolites

Pyridine N-oxides can function as prodrugs, which are inactive compounds that are converted to their active forms in the body. nih.govacs.org This strategy is particularly useful for improving the pharmacokinetic properties of a drug or for targeting specific tissues. For example, some N-oxides are designed to be reduced to the active parent amine in the hypoxic (low oxygen) environment characteristic of solid tumors. nih.govacs.org This targeted activation can enhance the efficacy of anticancer drugs while minimizing systemic toxicity. nih.govacs.org An example is the camptothecin-based N-oxide prodrug, which shows a significant anticancer effect upon activation by radiotherapy. nih.gov Conversely, N-oxides can also be metabolites of tertiary amine drugs, formed in the body through metabolic processes. acs.org

Modulators of Biological Properties: Solubility and Membrane Permeability

The introduction of an N-oxide group can significantly alter the physicochemical properties of a molecule, which is a key consideration in drug design. nih.govacs.org The N-oxide moiety is highly polar and capable of forming strong hydrogen bonds, which generally leads to increased aqueous solubility. nih.govacs.org This enhanced solubility can be advantageous for drug formulation and administration. rsc.org

Simultaneously, the increased polarity often results in decreased membrane permeability. nih.govacs.org While this might seem like a disadvantage, it can be strategically employed to control the distribution of a drug within the body, for instance, by limiting its ability to cross the blood-brain barrier. nih.govacs.org

Potential in Targeted Therapeutics

The application of pyridine N-oxides extends to the development of targeted therapeutics. nih.govacs.org Their ability to be selectively reduced in hypoxic environments makes them promising candidates for hypoxia-activated prodrugs for cancer therapy. nih.govacs.org Furthermore, the N-oxide functionality has been incorporated into inhibitors of various enzymes, such as Factor XIa, a target for anticoagulants. acs.org In some cases, replacing other functional groups with a pyridine N-oxide has led to compounds with superior inhibitory activity. nih.gov Pyridine N-oxide derivatives have also shown potential as anti-HIV agents with multiple mechanisms of action. oup.com

Catalytic and Material Science Applications of Pyridine N-Oxides

Pyridine N-oxides and their derivatives serve as versatile tools in both catalysis and material science. They are utilized as catalysts and oxidants in a variety of organic transformations. researchgate.net Their applications include C-H activation reactions such as arylation, acylation, alkylation, and alkenylation. researchgate.net In the realm of material science, certain pyridine N-oxide complexes are used in the development of materials with specific electronic properties, such as those used in organic light-emitting diodes (OLEDs). taylorandfrancis.com For instance, a binuclear Europium complex incorporating pyridine N-oxide has been synthesized for pure-red-emitting OLEDs. taylorandfrancis.com

The catalytic activity of pyridine N-oxides extends to promoting various chemical reactions. They can act as nucleophilic organocatalysts, with the oxygen atom of the N-oxide group being more nucleophilic than the nitrogen in the corresponding pyridine. acs.org This enhanced nucleophilicity makes them effective in acyl transfer reactions. acs.org Furthermore, under photoredox catalysis, pyridine N-oxides can generate reactive oxygen-centered radicals, which are instrumental in functionalizing unactivated C(sp3)-H bonds. acs.orgnih.gov

Natural Occurrence and Biosynthetic Pathways of N-Oxide Functionalities

While many N-oxide functionalities are synthesized in the laboratory, they are also found in nature. nih.govacs.org One example is trimethylamine-N-oxide (TMAO), which is present in marine species and plays a role as a protein stabilizer. nih.govacs.org In the plant kingdom, derivatives like 2-(methyldithio)pyridine-N-oxide have been isolated from species of Allium. wikipedia.org The biosynthesis of these N-oxide functionalities often involves enzymatic oxidation of the corresponding amine precursors. nih.gov

Structural and Electronic Considerations of the N-Oxide Functional Group

The introduction of an oxygen atom to the nitrogen of a pyridine ring significantly alters the molecule's structural and electronic characteristics. rsc.org The N-O bond in pyridine N-oxide is a semipolar bond, with a formal positive charge on the nitrogen and a negative charge on the oxygen. sapub.org This structure leads to a planar molecule with a notable dipole moment. wikipedia.orgsapub.org

The N-oxide group profoundly influences the electron distribution within the pyridine ring. The electrons on the oxygen atom can delocalize into the ring, which affects the molecule's aromaticity and reactivity. chemtube3d.com This delocalization results in a redistribution of electron density, often enhancing the polarity of the molecule. rsc.org The dipole moment of pyridine N-oxide is significantly higher than that of pyridine itself. scripps.edu Specifically, the dipole moment of pyridine N-oxide is approximately 4.24 D, whereas that of trimethylamine (B31210) oxide is 5.02 D. sapub.org This increased polarity contributes to the higher solubility of pyridine N-oxides in polar solvents compared to their non-oxidized counterparts. rsc.org The presence of substituents on the pyridine ring can further modify the electron distribution; electron-withdrawing groups tend to decrease the N-O bond length, while electron-donating groups have the opposite effect. nih.gov

The N⁺–O⁻ bond in pyridine N-oxides is a key feature that enables strong hydrogen bonding. nih.govacs.org The oxygen atom, with its partial negative charge, acts as a potent hydrogen bond acceptor. rsc.org Studies have shown that pyridine N-oxides are stronger hydrogen bond bases than the corresponding pyridines. rsc.org This capability to form strong hydrogen bonds is crucial for their interaction with other molecules, including water and various acids, and plays a significant role in their biological activity and application in areas like crystal engineering. rsc.orgacs.orgnih.gov The formation of hydrogen-bonded complexes between pyridine N-oxides and acids has been extensively studied using techniques like FTIR and NMR spectroscopy. acs.orgnih.gov

Properties of 2-Ethyl-pyridine 1-oxide

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | 2-ethyl-1-oxidopyridin-1-ium |

| CAS Number | 4833-24-3 |

| XLogP3 | 0.7 |

Table generated from data available in PubChem. nih.gov

Research Applications of this compound

The following table outlines some of the documented research applications for this compound.

| Application Area | Description |

| Chromatography | 2-Ethylpyridine (B127773) 1-oxide can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.com |

| Chemical Synthesis | Used as a reactant or intermediate in the synthesis of other organic compounds. |

Information sourced from Sielc.com. sielc.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLHRLVWZSCASU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197489 | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4833-24-3 | |

| Record name | Pyridine, 2-ethyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4833-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylpyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Pyridine N Oxides, Including 2 Ethyl Pyridine 1 Oxide

Direct Oxidation of Pyridine (B92270) Derivatives

The most common and direct pathway to synthesize pyridine N-oxides involves the oxidation of the nitrogen atom of the corresponding pyridine derivative. youtube.com This electrophilic attack is favored because the nitrogen atom is the most nucleophilic site in the pyridine ring. The efficiency of this N-oxidation can be influenced by the choice of oxidant and the nature of substituents on the pyridine ring.

Peroxy Acid Mediated Oxidation (e.g., meta-Chloroperoxybenzoic Acid, m-CPBA)

Peroxy acids, also known as peracids, are highly effective reagents for the N-oxidation of pyridines. britannica.com Among these, meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available oxidant for this purpose. arkat-usa.orgumich.edu The reaction mechanism involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. masterorganicchemistry.com This process is generally efficient and proceeds under mild conditions. researchgate.net

The oxidation of various pyridine derivatives using m-CPBA typically results in good yields of the corresponding N-oxides. organic-chemistry.org For instance, the preparation of 2- and 4-epoxyethylenepyridine N-oxides has been reported through the reaction of 2- and 4-vinylpyridines with m-CPBA. abertay.ac.uk While highly effective, the use of m-CPBA on a large scale can present safety concerns as it is shock-sensitive, though it can be stabilized. bme.hu Other peroxy acids, such as peracetic acid and peroxybenzoic acid, have also been historically used for this transformation. wikipedia.orgorgsyn.org

The choice of solvent can significantly influence the rate of oxidation. Studies have shown that the oxidation of pyridine with p-(Methoxycarbonyl)perbenzoic acid is fastest in chlorinated solvents like chloroform (B151607) and slowest in ethers, alcohols, and aliphatic hydrocarbons. researchgate.net

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and environmentally benign nature, producing only water as a byproduct. nih.gov However, H₂O₂ alone is often not reactive enough to oxidize pyridines efficiently under mild conditions due to high activation barriers. nih.gov Therefore, it is typically used in conjunction with an activator, such as a carboxylic acid or a metal catalyst. youtube.comresearchgate.net

When used with acetic acid, hydrogen peroxide forms peracetic acid in situ, which then acts as the oxidizing agent. youtube.combme.hu This method has been successfully applied to various pyridines. For example, 2-vinylpyridine (B74390) was oxidized to its N-oxide in good yield using hydrogen peroxide in acetic acid, without oxidizing the vinyl group. youtube.com Another approach involves the use of a urea-hydrogen peroxide complex, which is considered a safer alternative to concentrated hydrogen peroxide solutions. google.com

Catalytic Systems (e.g., Manganese Porphyrins, Methyltrioxorhenium)

To improve the efficiency and selectivity of H₂O₂-based oxidations, various catalytic systems have been developed. researchgate.net These catalysts activate the hydrogen peroxide, enabling the oxidation to proceed under milder conditions.

Manganese Porphyrins: Metalloporphyrins, particularly manganese porphyrin complexes, have shown catalytic activity in oxidation reactions. arkat-usa.orgmdpi.com These catalysts can activate H₂O₂ to perform oxidations, although their effectiveness can be pH-dependent and influenced by the specific structure of the porphyrin ligand. nih.gov

Methyltrioxorhenium (MTO): Methyltrioxorhenium (CH₃ReO₃) is a highly effective catalyst for the N-oxidation of pyridines using hydrogen peroxide. arkat-usa.orgumich.edu This system is particularly efficient for pyridines bearing alkyl substituents, leading to almost complete conversion to the corresponding N-oxides. arkat-usa.org Studies have shown that even with low catalyst loading (0.2-0.5 mol%), 3- and 4-substituted pyridines can be oxidized to their N-oxides in high yields. arkat-usa.org

| Pyridine Substituent | Product | Conversion/Yield |

|---|---|---|

| None (Pyridine) | Pyridine 1-oxide | High Yield |

| 2-CH₃ | 2-Methylpyridine (B31789) 1-oxide | High Yield |

| 4-CH₃ | 4-Methylpyridine 1-oxide | High Yield |

This table summarizes findings where alkyl-substituted pyridines are efficiently converted to their N-oxides using the H₂O₂/MTO system, as noted in research reviews. arkat-usa.org

Other catalytic systems include titanium silicalite zeolites, such as Ti-MWW, which have demonstrated high activity and selectivity (over 99%) for the oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide. researchgate.net

Influence of Alkyl Substituents on N-Oxidation Efficiency and Selectivity

The presence of substituents on the pyridine ring significantly affects the rate and efficiency of N-oxidation. Alkyl groups, such as the ethyl group in 2-ethylpyridine (B127773), are electron-donating. This property increases the electron density on the pyridine ring and, crucially, at the nitrogen atom, making it more nucleophilic and thus more reactive towards electrophilic oxidants. arkat-usa.org Consequently, pyridines with electron-donating groups generally react well during N-oxidation. nih.govrsc.org

However, when the alkyl substituent is at the 2-position (ortho to the nitrogen), steric hindrance can play a counteracting role. researchgate.net The physical bulk of the substituent can impede the approach of the oxidant to the nitrogen atom. Kinetic studies on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have quantified this effect. The rate of oxidation decreases as the size of the 2-alkyl substituent increases, demonstrating the impact of steric effects. researchgate.net For example, the rate constant for 2-ethylpyridine is lower than that for 2-methylpyridine, and both are significantly lower than for the sterically unhindered 4-methylpyridine. researchgate.net Despite this, the N-oxidation of 2-alkylpyridines, including 2-ethylpyridine, proceeds effectively to form the N-oxide as the sole product. researchgate.net

| Substituent | Relative Rate (k₂) |

|---|---|

| Pyridine | 0.78 M⁻¹s⁻¹ |

| 2-Methylpyridine | 0.24 M⁻¹s⁻¹ |

| 2-Ethylpyridine | 0.17 M⁻¹s⁻¹ |

| 2-iso-Propylpyridine | 0.04 M⁻¹s⁻¹ |

| 4-Methylpyridine | 2.35 M⁻¹s⁻¹ |

Data adapted from kinetic studies using dimethyldioxirane as the oxidant, illustrating the steric effect of 2-alkyl substituents on the reaction rate. researchgate.net

Ring Transformation and Cyclization Strategies for N-Heterocyclic N-Oxides

While direct oxidation is the most common route, pyridine N-oxides can also be synthesized through ring transformation or cyclization reactions. arkat-usa.orgumich.edu These methods build the heterocyclic N-oxide ring from acyclic or different heterocyclic precursors. One such strategy involves the ring transformation of isoxazoles to form pyridine N-oxides. arkat-usa.orgumich.edu Another approach involves the reaction of N-vinyl or N-aryl amides with trifluoromethanesulfonic anhydride (B1165640), which after a series of steps can yield quinoline (B57606) or pyridine derivatives. organic-chemistry.org More recently, skeletal editing techniques have emerged, such as a nitrogen-to-carbon single atom swap that converts pyridine N-oxides into substituted benzenes, highlighting advanced manipulations of the N-oxide ring system. chinesechemsoc.org

Advanced Synthetic Techniques in N-Oxidation

Modern synthetic chemistry has introduced advanced techniques to improve the synthesis of N-oxides, focusing on efficiency, safety, and selectivity.

Continuous Flow Microreactors: The use of continuous flow microreactors for N-oxidation offers a safer, greener, and more efficient alternative to traditional batch reactors. researchgate.net Using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and H₂O₂ as the oxidant, various pyridine N-oxides have been synthesized in high yields. This technology shows great potential for large-scale production due to its enhanced safety and sustained catalyst activity. researchgate.net

Photocatalysis: Photoredox catalysis represents a modern approach for generating reactive intermediates under mild conditions. nih.gov While often used for functionalizing existing N-oxides, photochemical methods are also being explored for their synthesis. For example, direct photoexcitation can be used in various transformations involving N-oxides. nih.gov

Enantioselective N-Oxidation: For pyridines with prochiral elements, catalytic enantioselective N-oxidation has been developed. This advanced method uses chiral catalysts, such as aspartic acid-containing peptides, to achieve asymmetric desymmetrization, producing chiral pyridine N-oxides with high levels of enantioselectivity. nih.gov

Microreactor Technology for Enhanced Reaction Control and Safety

Microreactor technology has emerged as a superior alternative for the N-oxidation of pyridine derivatives, offering significant advantages in safety and reaction control over traditional batch processes. bme.hubme.hu The industrial application of batch oxidation methods is often hindered by safety concerns, such as those arising from metal ion-catalyzed decompositions of oxidizing agents. bme.hubme.hu Microreactors, with their high surface-to-volume ratio, provide outstanding heat exchange and precise temperature control, which is critical for managing highly exothermic reactions like N-oxidation. bme.huthieme-connect.com

The use of microreactors minimizes or eliminates many safety issues associated with hazardous chemicals and processes. bme.hu For instance, the N-oxidation of pyridines using hydrogen peroxide (H₂O₂) can be explosive at elevated temperatures (above 110°C), making precise thermal management crucial. bme.hu In a continuous-flow microreactor, this exothermic reaction can be controlled safely, even at temperatures that would be risky in a batch setup. bme.huthieme-connect.com A study utilizing a packed-bed microreactor with titanium silicalite (TS-1) as a catalyst and H₂O₂ as the oxidant demonstrated the safe and efficient synthesis of various pyridine N-oxides with yields up to 99%. organic-chemistry.orgthieme-connect.com This system showed remarkable stability, operating continuously for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale production. organic-chemistry.orgthieme-connect.com

Key advantages of microreactor technology in N-oxidation include:

Precise Temperature Control: Mitigates risks of thermal runaway. bme.hu

Enhanced Mixing: Leads to more uniform reaction conditions and higher efficiency. bme.hu

Improved Safety: Allows for the safe handling of potentially explosive reagents like peracetic acid. bme.hu

Scalability: Offers a more straightforward path to scale-up compared to batch processes. bme.huorganic-chemistry.org

Comparison of Batch and Continuous Flow Methods

When comparing batch and continuous flow methods for the synthesis of pyridine N-oxides, continuous flow processes consistently demonstrate superior performance in terms of safety, efficiency, and environmental impact. organic-chemistry.org

While the use of expensive reagents like meta-chloroperoxybenzoic acid (m-CPBA) shows no significant difference in chemical yield between batch and continuous methods, the increased process safety in microreactors is a major advantage. bme.hu However, when using a more environmentally friendly and cost-effective system like aqueous hydrogen peroxide in acetic acid, continuous flow methods show a significant improvement in conversion rates compared to classical batch processes. bme.hu For example, the N-oxidation of pyridine in a batch reactor at 70°C yielded 34% conversion, whereas a microreactor achieved complete conversion at 130°C under optimized conditions. bme.hu Similarly, for substituted pyridines like 2-bromopyridine, the conversion was significantly higher in a microreactor (15%) compared to a batch process (2%). bme.hu

The table below summarizes the comparative performance of batch versus continuous flow methods for pyridine N-oxidation.

| Feature | Batch Method | Continuous Flow (Microreactor) Method |

| Safety | Higher risk of thermal runaway, especially with H₂O₂. bme.huthieme-connect.com | Excellent thermal control, inherently safer. bme.huorganic-chemistry.org |

| Efficiency | Often lower conversion rates, longer reaction times. bme.huorganic-chemistry.org | Higher yields and significantly shorter reaction times. organic-chemistry.org |

| Scalability | Challenging due to heat transfer and safety concerns. bme.hu | More easily scalable with high efficiency and stability. organic-chemistry.orgthieme-connect.com |

| Byproducts | Can generate hazardous byproducts depending on the oxidant (e.g., m-CPBA). thieme-connect.com | Can utilize greener oxidants like H₂O₂ effectively, with water as the only byproduct. thieme-connect.com |

| Catalyst Handling | Removal of solid-phase catalysts can be difficult and time-consuming. thieme-connect.com | Fixed-bed reactors allow for easy separation and reuse of catalysts. thieme-connect.com |

This table provides a summary of findings from multiple sources comparing batch and continuous flow synthesis of pyridine N-oxides.

Functionalization of Pyridine N-Oxides

The N-oxide group in 2-Ethyl-pyridine 1-oxide activates the pyridine ring, making it susceptible to various functionalization reactions that are otherwise difficult to achieve with the parent pyridine.

Direct Alkylation and Arylation Methods

Direct C-H functionalization of pyridine N-oxides is a powerful strategy for introducing alkyl and aryl groups. These methods often bypass the need for pre-functionalized starting materials, offering a more atom-economical route.

The electronic nature of the N-oxide group directs incoming electrophiles and radicals primarily to the C-2 and C-6 positions, and to a lesser extent, the C-4 position. Functionalization at the C-3 position is more challenging due to the inherent electronic properties of the pyridine ring. nih.gov

C-2/C-6 Functionalization: A common strategy involves the activation of the N-oxide with an electrophilic agent, which increases the electrophilicity of the ring and facilitates nucleophilic attack, typically at the C-2 position. researchgate.net For unsymmetrical 3-substituted pyridine N-oxides, functionalization often presents a regioselectivity challenge between the C-2 and C-6 positions. acs.org A novel method utilizes a halogen (Cl or Br) as a "blocking group" at the C-2 position. This allows for highly selective C-H functionalization at the C-6 position with Grignard reagents, after which the blocking group can be removed or transformed. acs.orgnih.gov

Another approach involves the deoxygenative C-H phosphination of pyridine N-oxides to form (pyridine-2-yl)phosphonium salts. acs.org These salts, upon activation, act as 2-pyridyl nucleophile equivalents, enabling selective C-2 functionalization with various electrophiles. acs.org

C-3 Functionalization: Direct functionalization at the C-3 position of pyridines is notoriously difficult. nih.gov However, a photochemical approach has been developed for the formal C-3 hydroxylation of pyridines via the valence isomerization of pyridine N-oxides. nih.gov This metal-free method provides a route to 3-pyridinols, which are valuable building blocks. For 3-substituted pyridine N-oxides, this reaction can regioselectively yield 5-substituted-2-pyridyl ureas. rsc.org

The following table details research findings on regioselective functionalization.

| Method | Target Position(s) | Key Features |

| Halogen Blocking Group | C-6 | Uses a C-2 halogen to direct functionalization to C-6 with Grignard reagents. acs.orgnih.gov |

| Phosphonium Salt Formation | C-2 | Creates a 2-pyridyl nucleophile equivalent for reaction with electrophiles. acs.org |

| Photochemical Isomerization | C-3 (Hydroxylation) | Metal-free method for accessing 3-hydroxypyridines. nih.gov |

| Dialkylcyanamides Reaction | C-2/C-6 | Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas; C-5 selective for 3-substituted PyO. rsc.org |

This table summarizes various methods for achieving regioselective functionalization of pyridine N-oxides at different positions.

Grignard reagents are widely used for the arylation, alkenylation, and alkylation of pyridine N-oxides. acs.orgnih.govresearchgate.net The reaction typically involves the addition of the Grignard reagent to the pyridine N-oxide at a low temperature, followed by an oxidative workup or treatment with an activating agent like acetic anhydride or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone). acs.orgorganic-chemistry.org

This methodology provides an efficient route to substituted pyridines and pyridine N-oxides. researchgate.netorganic-chemistry.org For instance, adding a Grignard reagent to a pyridine N-oxide in THF, followed by treatment with acetic anhydride, yields 2-substituted pyridines. organic-chemistry.org If DMF is used instead of acetic anhydride in the second step, the corresponding 2-substituted pyridine N-oxide is obtained. organic-chemistry.org

A significant application of Grignard reagents is in overcoming the regioselectivity issues in 3-substituted pyridine N-oxides. By using a 2-halopyridine N-oxide, the Grignard reagent can be directed to the C-6 position with high selectivity. acs.orgnih.gov This method is effective for a wide range of aryl, alkenyl, and alkyl Grignard reagents and tolerates reactive functional groups like chlorides and bromides on the pyridine ring. acs.orgnih.gov This approach has been successfully applied in the total synthesis of natural products like Onychine. acs.org

Visible-light photoredox catalysis has emerged as a powerful and mild tool for the functionalization of pyridine N-oxides. nih.govacs.org These methods often proceed via radical intermediates under mild conditions. acs.org

One strategy involves the direct C-2 alkylation of pyridine N-oxides using a photoredox catalyst, which is compatible with a range of functional groups. acs.org Another innovative approach uses pyridine N-oxides themselves as hydrogen atom transfer (HAT) agents under photoredox conditions. nih.govacs.org In this system, a photoredox catalyst, such as an acridinium (B8443388) salt, generates a pyridine N-oxy radical via single-electron oxidation. nih.govacs.orgdigitellinc.com This electrophilic radical can then abstract a hydrogen atom from a C-H bond to generate an alkyl radical, which can then be used in various C-C bond-forming reactions. nih.govacs.org The reactivity of the pyridine N-oxy radical can be fine-tuned by modifying the substituents on the pyridine ring. nih.govacs.org

A photoredox catalytic strategy has also been developed for the regioselective C-2 or C-4 difluoroalkylation of pyridine N-oxides, providing an efficient way to incorporate difluoroacetate (B1230586) radicals into the pyridine skeleton. tandfonline.com These photoredox-catalyzed methods represent a significant advance, enabling the functionalization of even unactivated C(sp³)–H bonds under mild, purely organic conditions. acs.orgchemrxiv.org

Reactivity and Mechanistic Investigations of Pyridine N Oxides

Oxygen Atom Transfer Reactivity

The N-O bond in 2-Ethyl-pyridine 1-oxide is a key feature that enables its participation in oxygen atom transfer reactions. In these processes, the compound can act as an oxidant, donating its oxygen atom to a suitable substrate, which results in the deoxygenation of the N-oxide back to 2-ethylpyridine (B127773). The efficiency and feasibility of this transfer are influenced by the nature of the substrate and the reaction conditions.

Hydroxylation of C-H Bonds

Pyridine (B92270) N-oxides can serve as oxygen donors in metal-catalyzed C-H hydroxylation reactions. In a typical catalytic cycle, a metal center would first coordinate to and activate the substrate's C-H bond. The pyridine N-oxide then transfers its oxygen atom to the metal center, which in turn hydroxylates the substrate. While this is a known reactivity pattern for the pyridine N-oxide class, specific studies detailing the use of this compound as the terminal oxidant in C-H hydroxylation reactions are not widely documented in prominent research. The reactivity would be expected to follow this general mechanism, although the steric bulk of the 2-ethyl group might influence the kinetics of its interaction with the metal catalyst.

Epoxidation of Olefins and Alkynes

The transfer of an oxygen atom from an N-oxide to an olefin (alkene) or alkyne is a method for producing epoxides (oxiranes) or other oxidized products. organic-chemistry.org This transformation is often mediated by transition metal catalysts, such as rhenium or manganese complexes, which can facilitate the oxygen transfer. arkat-usa.org For instance, methyltrioxorhenium (MTO) is a well-known catalyst that can be used with pyridine N-oxides for epoxidation. organic-chemistry.orgarkat-usa.org However, specific examples employing this compound for the epoxidation of olefins or alkynes are not extensively reported. The reaction with alkynes can be more complex, sometimes leading to oxidative cleavage to form carboxylic acids rather than a stable epoxide-like intermediate. chemrxiv.org

Role as Transfer Oxygenation Agents in Organic Reactions

The capacity of this compound to act as an oxygen transfer agent is fundamentally linked to the steric and electronic environment around the N-O bond. The rate at which the N-oxide can donate its oxygen is influenced by the same factors that affect the N-oxidation of the parent heterocycle, 2-ethylpyridine.

Kinetic studies on the N-oxidation of a series of 2-substituted pyridines by the powerful oxidant dimethyldioxirane (B1199080) (DMDO) reveal the significant impact of steric hindrance. As the size of the alkyl group at the C2 position increases, the rate of N-oxidation decreases. This is because a bulkier substituent impedes the approach of the oxidizing agent to the nitrogen atom. researchgate.net This trend provides insight into the reverse reaction: the transfer of oxygen from the N-oxide to a substrate. It is expected that the increased steric bulk of the ethyl group in this compound, compared to a methyl group, would similarly hinder its ability to approach and deliver its oxygen atom to a substrate, thus affecting its reactivity as an oxygenation agent. researchgate.net

Nucleophilic Substitution Reactions

The N-oxide function strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. scripps.eduyoutube.com This is because the electronegative N-oxide group can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) formed during the attack of a nucleophile. For a substitution reaction to occur, a suitable leaving group, such as a halogen or a nitro group, must be present at one of these activated positions.

Reactions with Nitrogen Nucleophiles (e.g., Amines)

The substitution of a leaving group on the this compound ring by a nitrogen nucleophile, such as an amine, is a plausible synthetic transformation, though specific examples are not prevalent in the surveyed literature. In a hypothetical reaction, such as the treatment of 4-chloro-2-ethyl-pyridine 1-oxide with an amine, the reaction would proceed via the addition of the amine to the C4 position, followed by the elimination of the chloride ion to yield the corresponding 4-amino-2-ethyl-pyridine 1-oxide. The reaction is generally carried out in the presence of a base to neutralize the acid formed. libretexts.org The presence of the 2-ethyl group is expected to have a minor electronic influence but may sterically hinder the reaction if the substitution were to occur at the C6 position.

Reactions with Oxygen Nucleophiles (e.g., Alkoxides)

Reactions involving oxygen nucleophiles, such as alkoxides, follow the same SNAr mechanism. Kinetic studies on the reaction of various bromo- and nitro-pyridine N-oxides with sodium ethoxide in ethanol (B145695) show that the rate of reaction is highly dependent on the position and nature of the leaving group. rsc.org For example, a nitro group at the C2 or C4 position is an excellent leaving group and is readily displaced by ethoxide. rsc.org

While direct kinetic data for this compound derivatives are scarce, the principles from these studies can be applied. For a substrate like 4-bromo-2-ethyl-pyridine 1-oxide, the reaction with an alkoxide (RO⁻) would lead to the displacement of the bromide ion. The rate of such a reaction would be influenced by:

Leaving Group Ability : Bromide is a good leaving group.

Position : The C4 position is electronically activated by the N-oxide.

Steric Effects : The 2-ethyl group is not expected to significantly hinder the approach of the nucleophile to the C4 position.

Reactions with Sulfur Nucleophiles (e.g., Thiophenols)

The reaction of pyridine N-oxides with sulfur nucleophiles, such as thiophenols, in the presence of a sulfonyl halide, leads to deoxidative substitution. acs.org This process typically results in the formation of 2-substituted pyridines. While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the activation of the N-oxide by the sulfonyl halide, followed by nucleophilic attack of the thiophenol at the 2- or 4-positions of the pyridine ring. youtube.comacs.org The greater nucleophilicity of sulfur compared to oxygen plays a key role in these reactions. msu.edu

The general reactivity of pyridine N-oxides suggests that this compound would react with thiophenols to yield 2-ethyl-6-(phenylthio)pyridine or 2-ethyl-4-(phenylthio)pyridine, depending on the directing effects of the ethyl group and reaction conditions.

Table 1: General Reactivity of Pyridine N-Oxides with Nucleophiles

| Nucleophile | Position of Attack | Product Type |

|---|---|---|

| Thiophenols | 2- and 4-positions | Substituted Pyridines |

| Grignard Reagents | 2-position | 2-Substituted Pyridines |

Deoxygenation Pathways

The removal of the oxygen atom from the N-oxide, known as deoxygenation, is a fundamental transformation in the chemistry of pyridine N-oxides, often necessary after the N-oxide has been used to direct functionalization of the pyridine ring. rsc.orgacs.orgresearchgate.net

Reductive Deoxygenation

Various methods exist for the reductive deoxygenation of pyridine N-oxides. acs.orgresearchgate.netacs.org These include the use of:

Trivalent phosphorus compounds : These are classic reagents for this transformation. acs.orgacs.org

Metal-catalytic systems : A range of metals, including palladium, rhenium, and others, can catalyze deoxygenation. acs.orgnih.govorganic-chemistry.orgnih.gov For instance, a palladium-catalyzed method using trialkylamines as transfer oxidants has been developed. organic-chemistry.org

Iodide with formic acid : This system provides a more sustainable approach to deoxygenation. rsc.org

Electrochemical methods : These offer a mild and efficient protocol for the reduction of heterocyclic N-oxides. researchgate.net

While specific yields for this compound are not provided, the general effectiveness of these methods suggests they would be applicable.

Table 2: Common Reagents for Reductive Deoxygenation of Pyridine N-Oxides

| Reagent/System | Conditions |

|---|---|

| Trivalent Phosphorus Compounds | Varies |

| Pd(OAc)2/dppf, Triethylamine | Microwave or conventional heating |

| MgI2, Formic Acid | Mild conditions |

| Electrochemical Reduction | Mild conditions |

Photoinduced Deoxygenation and N-O Bond Fragmentation

Photoinduced reactions provide an alternative pathway for the deoxygenation of pyridine N-oxides and the fragmentation of the N-O bond. acs.orgrsc.org Visible light can be used to excite a photocatalyst, which then initiates a single electron transfer process leading to deoxygenation. acs.org This method can be coupled with other reactions, such as hydroxymethylation. acs.org

Furthermore, the photoinduced fragmentation of the N-O bond in pyridine N-oxide derivatives can be leveraged to generate carbon-centered radicals from carboxylic acids. rsc.org Upon acylation of the N-oxide, irradiation can lead to N-O bond cleavage. rsc.org However, pyridine N-oxides with alkyl substituents containing benzylic C-H bonds, such as this compound, may undergo a competing Boekelheide reaction upon acylation. rsc.org

Rearrangement Reactions

Polonovski Rearrangement and its Synthetic Utility

The Polonovski reaction involves the treatment of a tertiary amine N-oxide with an acylating agent, typically acetic anhydride (B1165640), to yield an amide and an aldehyde or ketone. numberanalytics.comorganicreactions.org This reaction is a powerful tool in organic synthesis, allowing for the functionalization of complex molecules, including natural products and pharmaceuticals. numberanalytics.comoup.com A key feature of the Polonovski reaction is the formation of an iminium ion intermediate. organicreactions.org

A significant modification of this reaction, often called the Polonovski–Potier reaction, utilizes trifluoroacetic anhydride, which can halt the reaction at the iminium ion stage. organicreactions.org This intermediate has proven highly useful in the synthesis of complex alkaloids, such as those of the vinblastine (B1199706) group. acs.orgorganicreactions.org

For this compound, the Polonovski reaction would be expected to proceed, potentially leading to the formation of an N-acetyl secondary amine and acetaldehyde (B116499) after cleavage of the ethyl group. The reaction's utility lies in its ability to facilitate N-demethylation or, more generally, dealkylation of tertiary amines. organicreactions.org

Radical Chemistry of Pyridine N-Oxides

The radical chemistry of pyridine N-oxides has gained significant attention. researchgate.netnih.govnih.gov The generation of pyridine N-oxy radicals can be achieved through single-electron oxidation, often facilitated by photoredox catalysis. nih.gov These radicals can then participate in various synthetic transformations.

Hydrogen atom transfer (HAT) is a key process in which pyridine N-oxy radicals can abstract a hydrogen atom from a substrate, leading to the formation of alkyl radicals. researchgate.net This has been applied to the functionalization of C-H bonds. researchgate.net

Furthermore, carbon-centered radicals can add to the 2- and 4-positions of the pyridine N-oxide ring. youtube.com The radical can be generated from various precursors, and its addition to the N-oxide is a key step in several functionalization reactions. youtube.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,2′-Bipyridine |

| 2,4,6-triphenyl pyridine N-oxide |

| 2,6-Dichloropyridine N-oxide |

| 2,6-dibromopyridine N-oxide |

| This compound |

| 2-ethyl-4-(phenylthio)pyridine |

| 2-ethyl-6-(phenylthio)pyridine |

| 2-Methylpyridine (B31789) N-oxide |

| 4,4'-azopyridine 1,1'-dioxide |

| 4-nitropyridine N-oxide |

| Acetaldehyde |

| Acetic anhydride |

| Acridine-9-carboxylate N-oxide |

| Benzalmalononitrile |

| Methyl 2-phenylquinoline-4-carboxylate N-oxide |

| N-acetyl secondary amine |

| Pyridine |

| Thiophenol |

| Trifluoroacetic anhydride |

Generation and Reactivity of Pyridine N-Oxy Radicals

The formation of pyridine N-oxy radicals from pyridine N-oxides, such as this compound, is a key step in a variety of modern synthetic methodologies. This process is typically achieved through single-electron oxidation, often facilitated by photoredox catalysis. nih.gov The generation of these radical species opens up unique avenues for chemical reactivity, distinct from the traditional two-electron chemistry of pyridine N-oxides. nih.govscripps.edu

Upon single-electron oxidation, the formally negatively charged oxygen atom of the pyridine N-oxide loses an electron to form a pyridine N-oxy radical. nih.gov These radicals are electrophilic in nature and have been shown to participate in hydrogen atom transfer (HAT) processes. nih.govicm.edu.pl For instance, they can abstract a hydrogen atom from C(sp³)–H bonds, generating an alkyl radical and the protonated N-oxide. nih.gov This reactivity has been harnessed in dual catalytic systems, combining a photoredox catalyst with a pyridine N-oxide to achieve site-selective functionalization of unactivated C(sp³)–H bonds. nih.gov

Photoredox Catalysis in C-C and C-Heteroatom Bond Formation

Photoredox catalysis has emerged as a powerful tool for activating this compound and other pyridine N-oxides to facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild conditions. sigmaaldrich.com This approach leverages the ability of photocatalysts to mediate single-electron transfer (SET) processes upon visible light irradiation, generating reactive radical intermediates from otherwise stable starting materials. sigmaaldrich.com

In this context, pyridine N-oxides serve as precursors to electrophilic N-oxy radicals through a photoinduced single-electron oxidation. nih.govchemrxiv.org This process is often initiated by an excited photocatalyst, such as an acridinium (B8443388) salt, which oxidizes the pyridine N-oxide. nih.gov The resulting N-oxy radical can then engage in various bond-forming reactions.

For C-C bond formation, the generated N-oxy radical can participate in cascade reactions. For example, it can add to an α-olefin, initiating a sequence of events that leads to the formation of a new C-C bond. nih.gov This strategy has been successfully applied in the carbohydroxylation and carboesterification of α-olefins. The versatility of this method allows for the construction of complex molecular architectures from simple precursors. unipv.it

Similarly, photoredox catalysis enables C-heteroatom bond formation using pyridine N-oxides. The N-oxy radical can act as an oxygen source in reactions like aminohydroxylation, leading to the formation of valuable β-amino alcohols. nih.gov The photocatalytic cycle is completed by the regeneration of the ground-state photocatalyst through a subsequent electron transfer event, often involving a sacrificial electron donor or acceptor. sigmaaldrich.com This catalytic approach offers a sustainable and efficient alternative to traditional methods that often require harsh reagents and stoichiometric oxidants. chemrxiv.org

Regioselective Difunctionalization of α-Olefins

The use of this compound in photoredox catalysis has enabled the development of highly regioselective methods for the difunctionalization of α-olefins. nih.gov These strategies allow for the simultaneous introduction of two different functional groups across the double bond with high control over the position of each group, a significant challenge in organic synthesis. researchgate.netrsc.orgrsc.org

The key to this regioselectivity lies in the initial radical addition of the pyridine N-oxy radical, generated from this compound via photoredox-catalyzed single-electron oxidation, to the α-olefin. chemrxiv.org This addition typically occurs at the less substituted carbon of the alkene, following an anti-Markovnikov selectivity pattern. chemrxiv.org The resulting intermediate can then undergo further transformations to introduce a second functional group.

Carbohydroxylation and Aminohydroxylation Protocols

The dual photoredox/pyridine N-oxide catalytic system has proven effective for the regioselective carbohydroxylation and aminohydroxylation of α-olefins. nih.gov These reactions provide direct access to primary alcohols and β-amino alcohols, which are important structural motifs in many biologically active molecules. nih.gov

In the carbohydroxylation of α-olefins, the reaction of an α-olefin, such as 2-ethyl-1-butene (B1580654), with a radical trapping agent like benzalmalononitrile is initiated by the photogenerated N-oxy radical. This leads to the formation of an N-alkoxypyridinium intermediate, which subsequently undergoes nucleophilic substitution by water to yield the primary alcohol product and regenerate the pyridine N-oxide catalyst. Isotopic labeling studies using H₂¹⁸O have confirmed that the hydroxyl group in the final product originates from water.

Similarly, aminohydroxylation protocols have been developed, providing a novel route to β-amino alcohols. nih.gov These transformations highlight the modularity of this catalytic system, where the choice of nucleophile dictates the nature of the second functional group introduced. nih.gov

Table 1: Examples of Carbohydroxylation and Aminohydroxylation of α-Olefins

| Olefin | Radical Trap/Nitrogen Source | Product | Yield (%) | Reference |

| 2-Ethyl-1-butene | Benzalmalononitrile | Primary Alcohol | 82 | nih.gov |

| 1-Hexene | Benzalmalononitrile | Primary Alcohol | 74 |

This table is interactive. Click on the headers to sort the data.

Carboetherification and Carboesterification Reactions

Building on the principles of carbohydroxylation, the scope of nucleophiles has been expanded to include alcohols and carboxylic acids, leading to carboetherification and carboesterification reactions, respectively. These processes further demonstrate the versatility of the photoredox/pyridine N-oxide catalytic system for the difunctionalization of α-olefins.

When tert-butanol (B103910) is employed as the nucleophile in the reaction with an α-olefin and a radical trapping agent, the corresponding carboetherification product can be obtained. For instance, the reaction of 2-ethyl-1-butene under these conditions yielded the carboetherification product in a 42% yield.

Similarly, the use of acetic acid as a nucleophile, in the presence of a base like 2,6-lutidine, leads to the formation of the regioselective carboesterification product. A 56% yield was achieved for the carboesterification product when using excess acetic acid. These examples underscore the potential to generate a wide array of functionalized molecules by simply varying the nucleophilic component in the reaction mixture.

Table 2: Examples of Carboetherification and Carboesterification

| Olefin | Nucleophile | Product Type | Yield (%) | Reference |

| 2-Ethyl-1-butene | tert-Butanol | Carboetherification | 42 | |

| 2-Ethyl-1-butene | Acetic Acid | Carboesterification | 56 |

This table is interactive. Click on the headers to sort the data.

Effects of Substituent Position and Electronic Nature on Reactivity

The position and electronic properties of substituents on the pyridine N-oxide ring significantly influence its reactivity. The ethyl group at the 2-position of this compound exerts both steric and electronic effects that modulate the behavior of the molecule in chemical reactions.

The pyridine N-oxide moiety itself alters the electron distribution of the pyridine ring. The formally negatively charged oxygen atom can donate electron density into the ring through resonance, while the positively charged nitrogen atom acts as an electron-withdrawing group. thieme-connect.de This dual nature makes the pyridine N-oxide ring more susceptible to both electrophilic and nucleophilic attack compared to pyridine. scripps.edu

The electronic nature of substituents has a pronounced effect on reactions such as photocatalytic deoxygenation. Studies on para-substituted pyridine N-oxides have shown that electron-withdrawing groups accelerate the rate of deoxygenation, while electron-donating groups slow it down. nih.gov This is attributed to the influence of the substituent on the reduction potential of the N-O bond. nih.gov For instance, a cyano group in the para position leads to a much faster reaction compared to a methoxy (B1213986) or methyl group. nih.gov

Quantum chemical calculations have further elucidated the impact of substituents on the properties of pyridine N-oxides. researchgate.net Electron-withdrawing substituents increase the electron affinity of the molecule, which can correlate with certain biological activities. researchgate.net Conversely, electron-donating groups enhance the complexation ability of the N-oxide. researchgate.net The position of the substituent is also critical. An ethyl group at the 2-position, as in this compound, will have a different steric and electronic influence compared to a 3- or 4-ethyl substituent, affecting the accessibility and reactivity of the N-O group and the adjacent ring positions.

Coordination Chemistry of Pyridine N Oxides

Pyridine (B92270) N-Oxides as Ligands in Metal Complexes

Pyridine N-oxides are versatile ligands in coordination chemistry, capable of binding to metal centers through various modes. The electronic and steric properties of the pyridine ring and its substituents play a crucial role in determining the nature of the metal-ligand interaction.

Pyridine N-oxides primarily coordinate to metal ions through the oxygen atom of the N-oxide group, acting as a monodentate O-donor ligand. This is the most common coordination mode. However, the versatility of pyridine N-oxide ligands allows for other coordination behaviors. For instance, in certain contexts, the nitrogen atom of the pyridine ring can also participate in coordination, leading to bridging modes where the ligand links two metal centers.

Furthermore, the presence of functional groups on the pyridine ring can introduce additional donor atoms, leading to polydentate coordination. While 2-Ethyl-pyridine 1-oxide itself does not possess an additional functional group for chelation, related ligands such as 2-(hydroxymethyl)pyridine can exhibit N,O-donor chelation, where both the pyridine nitrogen and the hydroxyl oxygen bind to the same metal center. mdpi.com This N,O-chelation is a key feature in the formation of stable, five- or six-membered chelate rings with metal ions. In the case of this compound, the ethyl group is generally not considered to be a coordinating group.

The coordination of substituted pyridine N-oxides, such as 2-methylpyridine (B31789) N-oxide, has been studied extensively. In complexes with cobalt, for example, 2-methylpyridine N-oxide has been shown to act as a terminal O-donor ligand and also as a bridging ligand, linking two metal centers through the oxygen atom (μ-1,1(O,O) bridging). iucr.org The coordination environment around the metal ion in these complexes can range from tetrahedral to five-coordinate and octahedral geometries. iucr.orgresearchgate.netnih.gov

Cyclometalation is a process where a ligand containing a C-H bond reacts with a metal center to form a metallacycle, a cyclic compound containing a metal-carbon bond. This process is often facilitated by the presence of a donor atom, such as the nitrogen in a pyridine ring, which can coordinate to the metal and position the C-H bond for activation. The resulting cyclometalated complex is stabilized by the chelate effect, which refers to the enhanced stability of a complex containing a chelate ring compared to a similar complex with monodentate ligands.

While there is limited specific information on cyclometalated complexes of this compound, studies on related ligands such as 2-(1-ethylbenzyl)pyridine with gold(III) have demonstrated the formation of stable, six-membered cyclometalated complexes. mdpi.com In these cases, the ligand coordinates to the metal through both the pyridine nitrogen and a carbon atom of the benzyl (B1604629) group, forming a C,N-chelate. The stability of such cyclometalated complexes is significantly higher than their non-cyclometalated adducts due to the chelate effect. mdpi.com The potential for C-H activation of the ethyl group in this compound could lead to the formation of N,O,C-tridentate or N,C-bidentate cyclometalated structures, although such complexes have not been extensively documented.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with pyridine N-oxide ligands can be achieved through various methods, typically involving the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

The synthesis of transition metal complexes with pyridine derivatives is well-established. For instance, copper(II) complexes with 2-ethylpyridine (B127773) (the non-N-oxide precursor) have been synthesized by mixing methanolic solutions of copper(II) salts with the ligand, sometimes under reflux conditions. rsc.orgnih.gov This approach yields crystalline products suitable for X-ray diffraction studies. Similarly, gold(III) complexes with 2-(1-ethylbenzyl)pyridine have been prepared by reacting the ligand with an aqueous solution of Na[AuCl4]∙2H2O in acetonitrile. mdpi.com The reaction conditions, such as temperature and reaction time, can influence whether a simple adduct or a cyclometalated complex is formed. mdpi.com

While specific synthetic procedures for this compound complexes are not widely reported, it is reasonable to assume that similar methods would be applicable. The general procedure would involve the reaction of a metal salt, such as copper(II) chloride or a gold(III) precursor, with this compound in a suitable solvent system. The stoichiometry of the reactants and the reaction conditions would be critical in determining the final product.

Illustrative Synthetic Schemes for Related Pyridine Derivative Complexes:

| Metal Ion | Ligand | Synthetic Method | Product Type | Reference |

| Copper(II) | 2-Ethylpyridine | Mixing methanolic solutions of CuCl2 and ligand | Mononuclear and tetranuclear complexes | rsc.orgnih.gov |

| Gold(III) | 2-(1-Ethylbenzyl)pyridine | Reaction with Na[AuCl4] in H2O/acetonitrile | Adduct and cyclometalated complexes | mdpi.com |

| Iridium(III) | Various N-oxide ligands | Cleavage of chloro-bridged dimers with the N-oxide ligand | Heteroleptic cyclometalated complexes | mdpi.com |

The characterization of metal complexes relies heavily on spectroscopic techniques.

FT-IR Spectroscopy: In complexes of pyridine N-oxides, the N-O stretching vibration is a key diagnostic tool. Upon coordination to a metal center, the N-O stretching frequency typically shifts to a lower wavenumber compared to the free ligand, indicating a weakening of the N-O bond due to the donation of electron density from the oxygen to the metal. For example, in copper(II) complexes with 2-ethylpyridine, the coordination of the pyridine nitrogen is confirmed by shifts in the C=N stretching vibrations. rsc.org For N-oxide complexes, the metal-oxygen (M-O) stretching vibrations can often be observed in the far-infrared region.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for characterizing diamagnetic metal complexes in solution. The coordination of a ligand to a metal center leads to changes in the chemical shifts of the ligand's protons and carbons. For paramagnetic complexes, NMR spectra can be more complex due to large isotropic shifts, but can still provide valuable structural information. mdpi.com

UV-Vis Spectroscopy: Electronic spectroscopy provides information about the d-d transitions of the metal ion and charge transfer bands within the complex. These spectra are useful for determining the coordination geometry of the metal center. For instance, the UV-Vis spectra of copper(II) complexes can help distinguish between square planar, square pyramidal, and octahedral geometries. rsc.orgbuffalostate.edu

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of copper(II). The EPR parameters, including the g-values and hyperfine coupling constants (A-values), provide detailed information about the electronic structure and the nature of the ligand environment around the metal ion. buffalostate.edu

Illustrative Spectroscopic Data for a Related Copper(II) Complex with 2-Ethylpyridine:

| Technique | Complex | Key Observations | Interpretation | Reference |

| FT-IR | [CuCl2(2-ethylpyridine)2] | Bands in the 1484–1424 cm⁻¹ range | ν(C=N) stretching vibrations confirming N-coordination | rsc.org |

| UV-Vis | [CuCl2(2-ethylpyridine)2] | d-d transition bands | Consistent with a distorted square planar geometry | rsc.org |

| EPR | [CuCl2(2-ethylpyridine)2] | Anisotropic g and A values | Provides information on the ground electronic state and covalency | rsc.org |

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex in the solid state. It provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For example, X-ray diffraction studies on copper(II) complexes with 2-ethylpyridine have revealed both mononuclear structures, such as trans-[CuCl2(etpy)2], and more complex tetranuclear structures like [Cu4OCl6(etpy)4]. rsc.orgnih.gov In the mononuclear complex, the copper(II) ion is four-coordinate with a distorted square planar geometry, while the tetranuclear complex features a central μ4-oxo ion. rsc.orgnih.gov

Similarly, X-ray crystal structures of gold(III) complexes with related pyridine-containing ligands have been determined, confirming the coordination environment and, in the case of cyclometalated complexes, the formation of the metal-carbon bond. acs.org Although no specific crystal structures for this compound complexes are readily available in the searched literature, it is anticipated that they would exhibit a range of coordination geometries and structural motifs, influenced by the metal ion, the counter-anions, and the stoichiometry of the complex. The ethyl group would also play a role in the crystal packing through van der Waals interactions.

Magnetic Properties of Pyridine N-Oxide-Containing Complexes

The magnetic properties of coordination complexes are dictated by the nature of the metal ions and the way they are linked by bridging ligands. Pyridine N-oxide and its derivatives are effective mediators of magnetic exchange between metal centers.

Investigations of Antiferromagnetic Behavior

Antiferromagnetism, a phenomenon where adjacent electron spins align in an antiparallel manner, is a common feature in many pyridine N-oxide-containing complexes, particularly those of copper(II). rsc.orgresearchgate.net The temperature-dependent magnetic susceptibility of these complexes often reveals a characteristic decrease in the effective magnetic moment as the temperature is lowered, indicative of antiferromagnetic coupling between the metal centers. researchgate.net

In some dinuclear copper(II) complexes, the antiferromagnetic coupling can be quite strong. For example, in a complex featuring a Cu₂O₂Cl₂ core, strong antiferromagnetic coupling between the Cu(II) centers was observed. rsc.org This behavior is often attributed to the efficient superexchange pathway provided by the bridging ligands. The magnetic behavior of polynuclear complexes can be more complex, sometimes exhibiting weak antiferromagnetic character due to intrachain exchange between dimeric units. researchgate.netrsc.org

Manganese(II) coordination polymers with pyridine N-oxide and benzoate (B1203000) ligands also exhibit antiferromagnetic behavior at low temperatures, typically below 20 K. Similarly, manganese complexes with isonicotinate (B8489971) N-oxide (a derivative of pyridine N-oxide) and azido (B1232118) ligands are reported to be antiferromagnets. kumamoto-u.ac.jp

The following table summarizes the observed magnetic behavior in some representative pyridine N-oxide and related complexes.

| Complex Type | Metal Ion | Magnetic Behavior | Reference |

| Copper(II) complexes with 2-ethylpyridine and hydroxyl pyridine derivatives | Cu(II) | Antiferromagnetic | researchgate.netrsc.org |

| Pyridine N-oxide bridged coordination polymers | Cu(II) | Antiferromagnetic | rsc.org |

| Manganese(II) coordination polymers with pyridine N-oxide and benzoates | Mn(II) | Antiferromagnetic | |

| Coordination polymers with isonicotinate N-oxide and azido bridges | Mn(II) | Antiferromagnetic | kumamoto-u.ac.jp |

Analysis of Superexchange Interactions

The antiferromagnetic behavior observed in pyridine N-oxide complexes is primarily governed by superexchange interactions. This is an indirect exchange interaction between non-adjacent magnetic metal ions that is mediated by a non-magnetic bridging ligand. wikipedia.org In the case of pyridine N-oxide complexes, the N-O group of the ligand plays a crucial role in propagating this interaction.

The efficiency of the superexchange pathway is highly dependent on the geometry of the M-O-M bridge, where M is the metal ion. The overlap between the magnetic orbitals of the metal ions and the orbitals of the bridging ligand dictates the strength and sign (ferromagnetic or antiferromagnetic) of the magnetic coupling.

In many dinuclear copper(II) complexes bridged by pyridine N-oxide, the interaction occurs through a Cu-O-Cu pathway. Theoretical studies have shown that the magnitude of the exchange integral (J), which quantifies the strength of the interaction, is sensitive to structural parameters such as the Cu-O bond length and the Cu-O-Cu bridging angle.

The nature of the substituent on the pyridine N-oxide ring can also influence the superexchange interaction by altering the electron density on the bridging oxygen atom and thereby modifying the orbital overlap.

Computational and Theoretical Studies on Pyridine N Oxides

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations are fundamental in predicting the geometry, stability, and various energetic properties of pyridine (B92270) N-oxides.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) are prominent computational methods used to study substituted pyridine N-oxides. researchgate.net DFT methods, particularly with hybrid functionals like B3LYP and PBE0, combined with basis sets such as cc-pVTZ, have been effectively used to analyze the influence of different substituents on the geometry and redox properties of the pyridine N-oxide ring. researchgate.net These calculations provide insights into bond lengths and angles. For instance, in pyridine N-oxide, the N→O bond length is a key parameter; calculations show that electron-donating substituents tend to increase this bond length. researchgate.net

MP2, an ab initio method that includes electron correlation, offers a higher level of theory and is often used for more accurate energy calculations and comparison with DFT results. researchgate.net While computationally more demanding, MP2 calculations can provide benchmark data for geometric parameters and energetic properties. researchgate.net The choice between DFT and MP2 often involves a trade-off between computational cost and desired accuracy for the specific property being investigated. Both methods are crucial for a comprehensive structural and energetic analysis of molecules like 2-Ethyl-pyridine 1-oxide. researchgate.netaspbs.com

The N-O bond is a defining feature of pyridine N-oxides, and its bond dissociation enthalpy (BDE) is a critical measure of its strength and reactivity. High-level composite computational methods, including G4, CBS-APNO, and CBS-QB3, have been employed to calculate the N-O BDE in pyridine N-oxide. acs.orgwayne.edu

Experimental and computational studies have established a consensus value for the N-O BDE of the parent pyridine-N-oxide at approximately 63.3 kcal/mol. acs.orgwayne.edu This is significantly higher than the generic BDE for N-O single bonds, which is often quoted around 48 kcal/mol. wayne.edu The M06-2X DFT functional has shown excellent agreement with these high-level composite methods for calculating N-O BDEs. acs.orgwayne.edu The presence of substituents on the pyridine ring can influence this value; for example, computational studies on 2-hydroxyphenazine-di-N-oxide, another N-oxide compound, have also been performed to determine its N-O bond energetics. nih.gov

| Method | Calculated/Experimental BDE (kcal/mol) | Reference |

|---|---|---|

| Experimental Consensus | 63.3 ± 0.5 | acs.orgwayne.edu |

| G4 (Computational) | Agrees well with experimental value | wayne.edu |

| CBS-APNO (Computational) | Agrees well with experimental value | wayne.edu |

| M06-2X (DFT Functional) | Excellent agreement with composite methods | acs.orgwayne.edu |

Thermodynamic methods, using a complete set of cyclic reference species and group additivity models, have been employed to accurately evaluate the resonance energies of aromatic systems like pyridine. rsc.org High-level coupled-cluster computations (estimated CCSD(T)/CBS) have been used to compare the stability of benzene (B151609) and pyridine, concluding that benzene is more aromatic by about 2.2 kcal mol⁻¹. rsc.org While specific resonance energy values for this compound are not detailed in the available literature, the presence of the electron-donating ethyl group would be expected to modulate the electronic structure and resonance stabilization of the parent pyridine N-oxide system.

Electron Density Distribution and Substituent Effects

The distribution of electron density in the pyridine N-oxide ring is significantly affected by the interplay between the N-oxide group and any substituents. The N-oxide functional group is electron-withdrawing, which activates the pyridine ring, particularly at the 2- and 4-positions, toward both electrophilic and nucleophilic substitution. chemtube3d.com

The ethyl group at the 2-position of this compound is an electron-donating substituent. Computational studies on various substituted pyridine N-oxides show that electron-donating groups generally increase the electron density on the ring and can influence properties like complexation ability. researchgate.net Conversely, strong electron-withdrawing substituents increase the electron affinity. researchgate.net In this compound, the electron-donating nature of the ethyl group will counteract the electron-withdrawing effect of the N-oxide, leading to a unique electron density distribution that governs its reactivity and physicochemical properties. This substituent effect is crucial in determining the molecule's behavior in chemical reactions. researchgate.net

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of reactions involving pyridine N-oxides.

DFT calculations are frequently used to model the catalytic cycles and reaction pathways of reactions where pyridine N-oxides act as catalysts or substrates. acs.orgacs.org For example, in photoredox catalysis, computational modeling has been used to substantiate reaction mechanisms that proceed through interwoven radical and polar steps. acs.org These models can calculate the free energy barriers of key steps, such as the substitution of the pyridine N-oxide from an N-alkoxypyridinium intermediate, helping to identify the rate-determining step of the reaction. acs.org

In the realm of nucleophilic organocatalysis, DFT calculations have been employed to study the catalytic reaction pathway of chiral pyridine N-oxides. acs.org By calculating the relative free energies of transition states, researchers can understand why one pathway is favored over another and elucidate the roles of the rate-determining and enantioselectivity-determining steps. acs.org These computational insights are vital for the rational design of new catalysts and for optimizing reaction conditions for synthetic utility. acs.orgrsc.org

Free Energy Profiles and Transition State Analysis

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involving pyridine N-oxides by mapping out the free energy profiles and characterizing the transition states of key reaction steps.

A notable example is the DFT evaluation of a photoredox/pyridine N-oxide catalyzed regioselective carbohydroxylation of α-olefins, such as 2-ethyl-1-butene (B1580654). acs.org Using the B3LYP-D3(BJ)/6–31+G* level of theory, researchers modeled the catalytic cycle, providing a detailed free energy profile. The calculations revealed that the initial single-electron transfer (SET) from the pyridine N-oxide derivative to the photocatalyst is thermodynamically favorable. acs.org The subsequent addition of the resulting N-oxy radical to 2-ethyl-1-butene proceeds through a transition state (TSC–O) with a very low free energy barrier of 0.7 kcal/mol. acs.org

The analysis identified the rate-determining step as the nucleophilic substitution of the pyridine N-oxide from an N-alkoxypyridinium intermediate by water. acs.org The transition state for this step (TSSub) features the water molecule being activated by a trifluoroacetate (B77799) counterion. The computed free energy barrier for this rate-limiting step was 24.3 kcal/mol, which is consistent with the experimental reaction conditions of 45 °C. acs.org

In other studies focusing on stereoselectivity, transition state analysis has been used to explain the origin of enantioselectivity in reactions catalyzed by chiral pyridine N-oxides. For instance, in an acylative dynamic kinetic resolution, the difference in the relative free energy of the enantio-determining transition states was calculated to be 7.5 kcal/mol, which accounts for the observed stereochemical outcome. acs.org

The table below summarizes the computed free energy barriers for the key steps in the photoredox/pyridine N-oxide catalyzed carbohydroxylation of 2-ethyl-1-butene. acs.org

| Reaction Step | Transition State | Computed Free Energy Barrier (ΔG‡) [kcal/mol] |

| N-oxy radical addition to olefin | TSC–O | 0.7 |

| Giese-type addition | TSC–C | 17.8 |

| Protonation | TSProt | 3.7 |

| Nucleophilic Substitution (Rate-Determining) | TSSub | 24.3 |

This table is based on data from DFT calculations on the reaction of 2-ethyl-1-butene and benzalmalonitrile catalyzed by a photocatalyst and a pyridine N-oxide derivative. acs.org

Investigations of Radical Intermediates

The generation and reactivity of radical intermediates derived from pyridine N-oxides are a significant focus of computational and experimental mechanistic studies. acs.orgrsc.org It is well-established that pyridine N-oxides can generate highly reactive oxygen-centered radicals, specifically N-oxy radicals, through single-electron oxidation, often facilitated by photoredox catalysis. acs.orgacs.orgacs.org